2,2-Dimethyl-N-(4-methylphenyl)propanamide
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Overview
Description
2,2-Dimethyl-N-(4-methylphenyl)propanamide is an organic compound with the molecular formula C12H17NO. It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-methylphenyl group and the alpha carbon is substituted with two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(4-methylphenyl)propanamide typically involves the reaction of 4-methylphenylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, resulting in the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
2,2-Dimethyl-N-(4-methylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(4-methylphenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-(3-methylphenyl)propanamide
- 2,2-Dimethyl-N-phenylpropanamide
- 2,2-Dimethyl-N-(4-methoxyphenyl)propanamide
Uniqueness
2,2-Dimethyl-N-(4-methylphenyl)propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different physical and chemical properties compared to its analogs, making it suitable for specific applications in research and industry.
Properties
CAS No. |
21354-40-5 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2,2-dimethyl-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C12H17NO/c1-9-5-7-10(8-6-9)13-11(14)12(2,3)4/h5-8H,1-4H3,(H,13,14) |
InChI Key |
AJDJGYGXHCQGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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